1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine
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Overview
Description
1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine is an organic compound characterized by the presence of a difluorocyclohexyl group and a methylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine typically involves the following steps:
Formation of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Methylbenzylamine Moiety: The methylbenzylamine moiety can be introduced via reductive amination, where the difluorocyclohexyl ketone is reacted with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and specificity, while the methylbenzylamine moiety can modulate its biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Difluorocyclohexyl)-N-benzylmethanamine
- 1-(4,4-Difluorocyclohexyl)-N-(2-chlorobenzyl)methanamine
- 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine
Uniqueness
1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine is unique due to the presence of both the difluorocyclohexyl group and the 2-methylbenzylamine moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[(2-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N/c1-12-4-2-3-5-14(12)11-18-10-13-6-8-15(16,17)9-7-13/h2-5,13,18H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXDPYKVMALTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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